REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>>[Cl:21][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[CH2:14][N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1
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Name
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|
Quantity
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8.82 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=CC(=CC=C1)Cl
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Name
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|
Quantity
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45 mL
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Type
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reactant
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Smiles
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C(=O)(C(F)(F)F)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 1 h50 min, TFA is evaporated
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Type
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DISSOLUTION
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Details
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the residue is dissolved in 2N HCl (45 mL)
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Type
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EXTRACTION
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Details
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extracted with ether (2×45 mL)
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (6×90 mL)
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Type
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WASH
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Details
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The combined organic extracts are washed with brine (75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Name
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|
Type
|
product
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Smiles
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ClC=1C=C(CN2CCNCC2)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |